ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The piperidine ring is essential for chiral optimization .
Pharmacological Applications
Piperidine derivatives have been used in the synthesis of various pharmaceuticals . They have been used in the discovery and biological evaluation of potential drugs .
Antiviral Agents
Some piperidine derivatives have shown promising results as antiviral agents . For example, 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have displayed high antiviral activity against H1N1, HSV-1, and COX-B3 .
Biological Activity
Piperidine derivatives have been studied for their biological activity . They have been used in multicomponent reactions, amination, annulation, and other processes .
Synthesis of Biologically Active Piperidines
Piperidine derivatives have been used as substrates for the synthesis of biologically active piperidines . They have been used in hydrogenation, cyclization, and cycloaddition .
Structure–Activity Relationship Studies
Piperidine derivatives have been used in structure–activity relationship studies to anticipate the change in antiviral activity upon future structural modification .
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory agents, and more . The future of piperidine derivatives in drug discovery looks promising, with ongoing research into new synthesis methods and applications .
properties
IUPAC Name |
ethyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-2-18-11(15)9-8-12-13-10(9)19(16,17)14-6-4-3-5-7-14/h8H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQQCCPWBMLUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate |
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